molecular formula C21H21N3O5S2 B2684932 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 866844-01-1

2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2684932
CAS No.: 866844-01-1
M. Wt: 459.54
InChI Key: MJXJZSKGNXAIKC-UHFFFAOYSA-N
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Description

2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a sulfonyl group, a pyrimidinone ring, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Ring: Starting from a suitable precursor, the pyrimidinone ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Dimethylphenyl Group: This step involves electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide
  • **2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

866844-01-1

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.54

IUPAC Name

2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-13-8-9-15(10-14(13)2)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-16-6-4-5-7-17(16)29-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

MJXJZSKGNXAIKC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC)C

solubility

not available

Origin of Product

United States

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